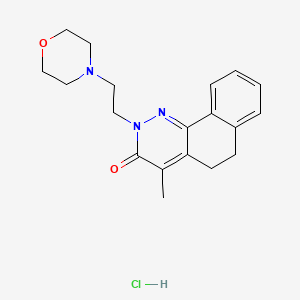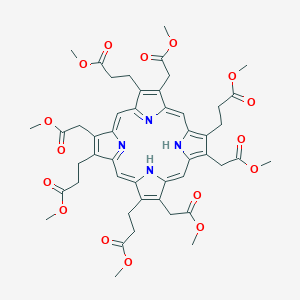
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is an organic compound characterized by the presence of an iodophenyl group attached to a pyrrole ring, which is further substituted with a carboxaldehyde group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde typically involves the iodination of a phenylpyrrole precursor. One common method includes the use of iodine and an oxidizing agent to introduce the iodine atom into the phenyl ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.
化学反应分析
Types of Reactions: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxaldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
- Substituted phenylpyrroles
- Carboxylic acids
- Alcohols
- Biaryl compounds (from coupling reactions)
科学研究应用
1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific proteins or enzymes.
Material Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
作用机制
The mechanism of action of 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the iodophenyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions .
相似化合物的比较
- 1-(4-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- 1-(2-Iodophenyl)-1h-pyrrole-2-carboxaldehyde
- 3-Iodophenyl derivatives
Uniqueness: 1-(3-Iodophenyl)-1h-pyrrole-2-carboxaldehyde is unique due to the position of the iodine atom on the phenyl ring, which can influence its reactivity and interaction with other molecules. Compared to its 2- and 4-iodophenyl counterparts, the 3-iodophenyl derivative may exhibit different electronic and steric properties, leading to distinct chemical behaviors and applications .
属性
分子式 |
C11H8INO |
|---|---|
分子量 |
297.09 g/mol |
IUPAC 名称 |
1-(3-iodophenyl)pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C11H8INO/c12-9-3-1-4-10(7-9)13-6-2-5-11(13)8-14/h1-8H |
InChI 键 |
UPRHLKIVFKDTJM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)I)N2C=CC=C2C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(E)-1-[(2S,3R,4S,5R)-6-[(3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxy-4-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxan-2-yl]-1-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)but-3-en-2-one](/img/structure/B13833555.png)












